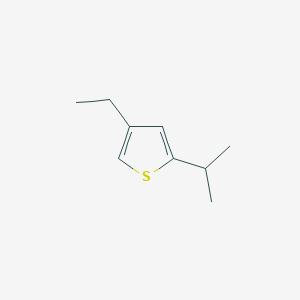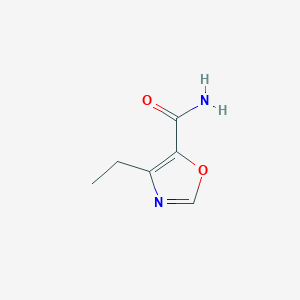![molecular formula C6H16N4O2 B115454 N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide CAS No. 146724-89-2](/img/structure/B115454.png)
N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide, also known as DEA/NO, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitric oxide donor that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Aplicaciones Científicas De Investigación
Food Safety and Toxic Substance Reduction
Lactic acid bacteria (LAB) have been demonstrated to reduce toxic substances in food, such as N-nitrosamines and heterocyclic amines, through mechanisms like adsorption, degradation, and suppression of precursor-producing bacteria. This contributes significantly to food safety improvements (Shao et al., 2021).
Biomarker Development for Tobacco Exposure
Human urinary carcinogen metabolites serve as biomarkers for tobacco exposure and cancer risk assessment. This research highlights the importance of detecting nitrogen-containing compounds, like N-nitrosamines, as indicators of carcinogenic exposure (Hecht, 2002).
Carcinogenic Risk Assessment from Dietary Precursors
The risk of carcinogenic N-nitroso compounds forming from dietary precursors has been evaluated, emphasizing the need for understanding the nitrosation potential of nitrogen-containing compounds in the human stomach (Shephard, Schlatter, & Lutz, 1987).
Genotoxicity and Mutagenesis Research
Research on 1-ethyl-1-nitrosourea (ENU), a related nitrogen-containing compound, has explored its potent mutagenic effects, providing insights into the molecular mechanisms of mutation and carcinogenesis. This underscores the significance of studying such compounds to understand their biological impacts (Shibuya & Morimoto, 1993).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Studies on the degradation of nitrogen-containing compounds, including amines and pesticides, via advanced oxidation processes (AOPs) emphasize the importance of developing effective methods for removing these potentially hazardous substances from water and the environment (Bhat & Gogate, 2021).
Mecanismo De Acción
Target of Action
NOC-12, also known as “3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene”, is a diazeniumdiolate (NONOate) small molecule nitric oxide (NO) donor . The primary target of NOC-12 is the skeletal muscle calcium release channel/ryanodine receptor (RyR1) . This receptor plays a crucial role in muscle contraction and relaxation by regulating calcium ion flow .
Mode of Action
NOC-12 interacts with its target, the RyR1, through a process called S-nitrosylation . Specifically, NOC-12 activates the channel by S-nitrosylation of Cys-3635, thereby reversing channel inhibition by calmodulin . This interaction leads to changes in the receptor’s activity, affecting muscle contraction and relaxation .
Biochemical Pathways
The action of NOC-12 affects several biochemical pathways. The most significant is the nitric oxide signaling pathway. Nitric oxide, released by NOC-12, is a critical signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, NOC-12 has been shown to modulate metabolic remodeling in inflammatory macrophages through TCA cycle regulation and itaconate accumulation .
Pharmacokinetics
The pharmacokinetic properties of NOC-12 are characterized by its long NO release half-life of 327 minutes at 22°C . This makes NOC-12 an effective NO donor with a half-life of release intermediate between other NO donors such as NOC-9 and NOC-18 .
Result of Action
The molecular and cellular effects of NOC-12’s action are primarily observed in its ability to modulate the activity of the RyR1 . By activating this receptor, NOC-12 can influence muscle contraction and relaxation. Additionally, NOC-12 has been shown to inhibit the proliferation of arterial smooth muscle cells in a dose-dependent manner . In inflammatory macrophages, NOC-12 can induce metabolic remodeling, affecting the TCA cycle and itaconate levels .
Action Environment
The action, efficacy, and stability of NOC-12 can be influenced by various environmental factors. For instance, the rate of NO release from NOC-12 depends on the chemical structure of the compound . Furthermore, the stability of NOC-12 solutions can be affected by pH levels . Stock solutions of NOC-12 prepared in alkaline solutions, such as aqueous NaOH, are relatively stable, but they degrade about 5% per day, even at -20°C .
Análisis Bioquímico
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCLDSTXVCYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)[N+](=NO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NOC-12 exert its biological effects?
A1: NOC-12 is a slow-releasing NO donor. [, , , , ] Upon entering biological systems, it spontaneously decomposes to release NO, which then interacts with various cellular targets, including enzymes, ion channels, and transcription factors. This interaction leads to a cascade of downstream effects, influencing cellular processes such as vasodilation, neurotransmission, and inflammation.
Q2: What is the role of cyclic guanosine monophosphate (cGMP) in NOC-12's mechanism of action?
A2: Many of NOC-12's effects are mediated through the NO/cGMP pathway. [, , , ] NO activates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. cGMP, in turn, activates downstream effectors like protein kinase G (PKG), influencing various cellular functions.
Q3: Does NOC-12 always act through the NO/cGMP pathway?
A3: While the NO/cGMP pathway is a major mediator of NOC-12's effects, research suggests alternative mechanisms might be involved, particularly at higher concentrations. [] For example, NOC-12 can directly interact with and modulate the activity of ion channels, such as the ryanodine receptor (RyR) in skeletal muscle. []
Q4: Does oxygen tension affect NOC-12's ability to activate RyR1 via S-nitrosylation?
A5: Studies suggest that unlike some other NO donors, NOC-12 activates RyR1 through S-nitrosylation independent of oxygen tension. [] This contrasts with the effect of NO itself, where S-nitrosylation of RyR1 is favored at physiological oxygen tension and diminished at ambient oxygen levels.
Q5: What is the molecular formula and weight of NOC-12?
A5: The molecular formula of NOC-12 is C6H16N6O2, and its molecular weight is 204.23 g/mol.
Q6: Is there any spectroscopic data available for NOC-12?
A6: While specific spectroscopic data for NOC-12 is limited in the provided research papers, its structure can be analyzed using standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Q7: How stable is NOC-12 under different conditions?
A8: NOC-12 is known to be a relatively unstable compound, particularly in solution and at physiological pH. [] Its stability is influenced by factors such as temperature, pH, and the presence of antioxidants or metal ions.
Q8: What strategies can be employed to improve NOC-12's stability for research or potential therapeutic applications?
A8: Several formulation strategies can be considered to enhance NOC-12's stability, including:
Q9: What are the known toxicological effects of NOC-12?
A10: Like many NO donors, NOC-12 can exhibit cytotoxic effects at high concentrations or with prolonged exposure. [, ] This toxicity is primarily attributed to the overproduction of NO and related reactive nitrogen species (RNS), leading to oxidative stress and cellular damage.
Q10: What factors influence NOC-12's toxicity?
A10: Several factors can modulate NOC-12's toxicity:
Q11: What are the main applications of NOC-12 in in vitro studies?
A11: NOC-12 is frequently used in cell culture studies to investigate:
- The role of NO in cellular signaling pathways: By manipulating NO levels with NOC-12, researchers can elucidate its involvement in processes like smooth muscle relaxation, neurotransmission, and immune responses. [, ]
- The mechanisms of NO-mediated cytotoxicity: NOC-12 allows researchers to study how excessive NO production contributes to cell death in various pathological conditions. [, ]
- The potential therapeutic effects of NO donors: NOC-12 can be used to assess the effects of NO on cell proliferation, apoptosis, and inflammatory responses. [, , ]
Q12: Has NOC-12 shown efficacy in any in vivo models of disease?
A12: While NOC-12's in vivo efficacy is not extensively discussed in the provided research papers, it has been used in animal models to study:
- The effects of NO on spinal thermal hyperalgesia: Intrathecal administration of NOC-12 was shown to induce thermal hyperalgesia in rats, suggesting a role for NO in pain signaling pathways. []
- The impact of NO on acetylcholine release in the brain: Microinjection of NOC-12 into the pontine reticular formation of mice increased acetylcholine release, highlighting NO's role in regulating arousal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
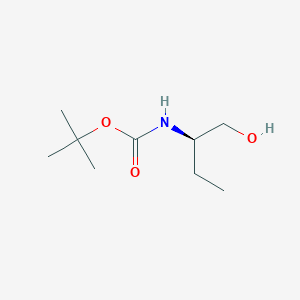
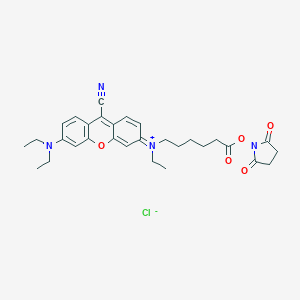


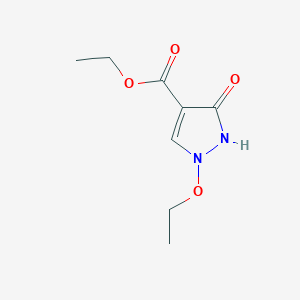
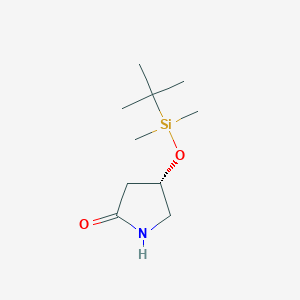

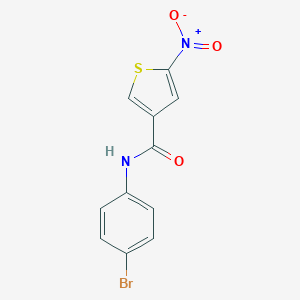

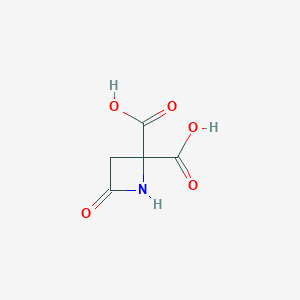
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)
